molecular formula C8H9NO2 B13918095 5-Cyclopropoxypyridin-2(1H)-one

5-Cyclopropoxypyridin-2(1H)-one

Cat. No.: B13918095
M. Wt: 151.16 g/mol
InChI Key: LEGZAPJFLIXWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxypyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with a cyclopropoxy group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxypyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridin-2-amine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group, followed by oxidation to introduce the keto group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

5-Cyclopropoxypyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropylpyridin-2(1H)-one: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    5-Methoxypyridin-2(1H)-one: Contains a methoxy group instead of a cyclopropoxy group.

    5-Ethoxypyridin-2(1H)-one: Contains an ethoxy group instead of a cyclopropoxy group.

Uniqueness

5-Cyclopropoxypyridin-2(1H)-one is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-cyclopropyloxy-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c10-8-4-3-7(5-9-8)11-6-1-2-6/h3-6H,1-2H2,(H,9,10)

InChI Key

LEGZAPJFLIXWNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CNC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.